N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-6-5-7-19(16-18)24(29)26-20-10-11-23(22(25)17-20)28-14-12-27(13-15-28)21-8-3-2-4-9-21/h2-11,16-17H,12-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFGLMOHWLHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons, making them potential targets for anticonvulsant drugs.
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity. This interaction could potentially inhibit the rapid, repetitive firing of neurons, a characteristic feature of seizure activity.
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on its potential interaction with neuronal voltage-sensitive sodium channels, it could be inferred that it may influence the sodium ion transport pathway, which is critical for the generation and propagation of action potentials in neurons.
Result of Action
The molecular and cellular effects of This compound Based on the potential interaction with neuronal voltage-sensitive sodium channels, it could be hypothesized that this compound may inhibit the rapid, repetitive firing of neurons, a characteristic feature of seizure activity. This could potentially result in an anticonvulsant effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Substituent Effects: Fluoro Groups: Present in the target compound and analogs (e.g., ), fluorine enhances lipophilicity and metabolic resistance. Benzamide Variations: Ethynyl and trifluoromethyl groups () increase molecular weight and may improve binding but reduce solubility.
Synthetic Approaches: The target compound likely employs palladium-catalyzed cross-coupling (e.g., Sonogashira for ethynyl derivatives in ) or nucleophilic aromatic substitution for fluorine introduction. Analogs with chromen-4-one () require Suzuki-Miyaura coupling for boronic acid integration.
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- The target compound’s estimated molecular weight (~433) is comparable to analogs like (415.45), suggesting moderate bioavailability.
Binding and Selectivity
- Phenylpiperazine vs. Methylpiperazine : Phenylpiperazine (target compound) enables π-π stacking with aromatic residues in targets like dopamine receptors, while methylpiperazine () may favor hydrogen bonding.
- Fluorine Positioning : The 3-fluoro substituent in the target compound likely improves binding to ATP pockets in kinases, similar to dual fluoro-substituted chromen derivatives ().
Challenges and Innovations
- Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism, but bulkier groups (e.g., trifluoromethyl in ) may complicate hepatic clearance.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Methodology :
- Starting material : 3-Fluoro-4-nitrobenzene.
- Reaction with 1-phenylpiperazine :
- Nitro reduction :
- Catalytic hydrogenation (H2, Pd/C) or Fe/HCl converts the nitro group to an amine.
Mechanistic Insight :
The electron-withdrawing nitro group enhances electrophilicity at the para position, enabling substitution. Subsequent reduction yields the aniline intermediate.
Amide Bond Formation
Schotten-Baumann Reaction
Methodology :
- Acylation of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline :
Workup :
Carbodiimide-Mediated Coupling
Methodology :
- Activation of 3-methylbenzoic acid :
- Reagents : EDCI, HOBt, DMF.
- Coupling with the aniline intermediate :
Advantages :
- Avoids handling acyl chlorides.
- Suitable for acid-sensitive substrates.
Alternative Routes
One-Pot Sequential Synthesis
Methodology :
- In situ generation of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline :
- Combines SNAr and nitro reduction in a single reactor.
- Direct acylation :
Efficiency :
Reduces purification steps but requires compatibility between reaction conditions.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C24H24FN3O | HRMS |
| Melting Point | Not reported | — |
| 1H NMR (CDCl3) | δ 7.85 (d, 1H), 7.45–7.20 (m, 10H) | |
| HPLC Purity | >95% |
Critical Analysis of Methods
SNAr vs. Buchwald-Hartwig
- SNAr : Cost-effective but limited by electronic effects; low yields with deactivated arenes.
- Buchwald-Hartwig : Broad substrate scope but requires expensive catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
